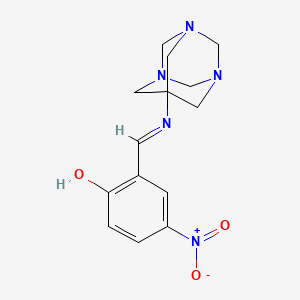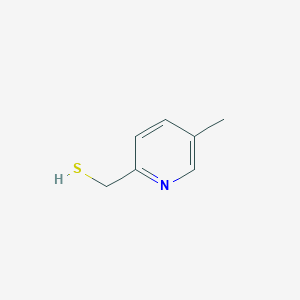
Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- is a complex organic compound characterized by its unique structure, which includes a phenol group, a triazaadamantane moiety, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- typically involves multiple steps. One common method starts with the preparation of the triazaadamantane core, followed by the introduction of the phenol and nitro groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the triazaadamantane core can be synthesized using a combination of amines and formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and environmentally friendly methods. Techniques such as continuous flow synthesis and the use of green solvents are explored to minimize waste and improve efficiency. The use of solid acid catalysts and solvent-free conditions are also considered to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated phenols and nitrophenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- involves its interaction with specific molecular targets. The triazaadamantane moiety can interact with metal ions, forming stable complexes that are crucial in catalytic processes. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triaza-7-phosphaadamantane: Similar structure but contains a phosphorus atom instead of a nitro group.
2-(1-Adamantyl)-4-bromophenol: Contains an adamantyl group but lacks the triaza and nitro functionalities.
Uniqueness
Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro- is unique due to its combination of a phenol group, a triazaadamantane core, and a nitro group.
Eigenschaften
Molekularformel |
C14H17N5O3 |
|---|---|
Molekulargewicht |
303.32 g/mol |
IUPAC-Name |
4-nitro-2-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yliminomethyl)phenol |
InChI |
InChI=1S/C14H17N5O3/c20-13-2-1-12(19(21)22)3-11(13)4-15-14-5-16-8-17(6-14)10-18(7-14)9-16/h1-4,20H,5-10H2 |
InChI-Schlüssel |
MBJVNSGPVKUYCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN3CN1CN(C2)C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]prop-2-enoic acid](/img/structure/B12452112.png)

![Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate](/img/structure/B12452118.png)
![Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12452132.png)

![methyl N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]glycinate](/img/structure/B12452150.png)
![N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452151.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone](/img/structure/B12452154.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B12452156.png)
![1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B12452172.png)
![2-Phenoxy-N-(4-{9-[4-(2-phenoxyacetamido)phenyl]fluoren-9-YL}phenyl)acetamide](/img/structure/B12452180.png)
![(5E)-5-{[1,1'-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12452183.png)


